3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one
Overview
Description
3,4-Dihydropyrazino[1,2-b]indazol-1(2H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique fused ring structure, which includes both pyrazine and indazole moieties. The presence of these rings imparts unique chemical and biological properties, making it a valuable scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one typically involves a multi-step process. One common method is the Michael addition-cyclization cascade starting from vinyl selenones and (1H-indol-2yl)carboxamides. This reaction is catalyzed by potassium hydroxide and proceeds under mild conditions, making it both cost-effective and eco-friendly .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic route suggests that it can be adapted for large-scale production. The use of readily available substrates and mild reaction conditions further supports its potential for industrial application.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydropyrazino[1,2-b]indazol-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
3,4-Dihydropyrazino[1,2-b]indazol-1(2H)-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound has shown potential as an antifungal, antihistaminergic, and anti-serotoninergic agent.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, its antifungal activity is attributed to the inhibition of fungal cell wall synthesis, while its antihistaminergic and anti-serotoninergic effects are due to its interaction with histamine and serotonin receptors .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one: This compound shares a similar fused ring structure but differs in the position of the nitrogen atoms.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a pyrazine ring, but with different biological activities and chemical properties.
Uniqueness
3,4-Dihydropyrazino[1,2-b]indazol-1(2H)-one is unique due to its specific ring fusion and the resulting electronic and steric effects. These properties contribute to its distinct reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
3,4-dihydro-2H-pyrazino[1,2-b]indazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-10-9-7-3-1-2-4-8(7)12-13(9)6-5-11-10/h1-4H,5-6H2,(H,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTGNQPVUFYZCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C3C=CC=CC3=N2)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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